

A Technical Guide to **trans-4-(Dibenzylamino)cyclohexanol**: Structure, Stereochemistry, and Synthesis

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Compound of Interest

Compound Name:	<i>trans-4-(Dibenzylamino)cyclohexanol</i>
Cat. No.:	B179708

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of **trans-4-(Dibenzylamino)cyclohexanol**, a key organic intermediate.

Chemical Structure and Stereochemistry

trans-4-(Dibenzylamino)cyclohexanol (CAS No: 149506-81-0) is a disubstituted cyclohexanol derivative with the molecular formula C₂₀H₂₅NO.^[1] The structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a dibenzylamino [-N(CH₂Ph)₂] group at positions 1 and 4, respectively.

Stereochemistry: The prefix "trans" designates the stereochemical relationship between the hydroxyl and dibenzylamino substituents. In a cyclohexane ring, this indicates that the two groups are on opposite sides of the ring's plane. The most stable conformation for a trans-1,4-disubstituted cyclohexane is the chair form where both bulky substituents occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). The "(1r,4r)" designation in its IUPAC name further specifies this trans configuration.^[1]

The dibenzylamino group, being sterically demanding, strongly favors an equatorial position, which in turn locks the hydroxyl group into the opposing equatorial position in the *trans* isomer. This diequatorial conformation is the most thermodynamically stable state for the molecule.

Physicochemical Properties

The key physicochemical properties of **trans-4-(Dibenzylamino)cyclohexanol** are summarized in the table below. This data is crucial for its application in chemical synthesis, including solvent selection, reaction temperature, and purification methods.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₅ NO	[1]
Molecular Weight	295.42 g/mol	[1]
CAS Number	149506-81-0	[1]
Boiling Point	428.9 ± 40.0 °C at 760 mmHg	
pKa	15.12 ± 0.40 (Predicted)	[1]
XLogP3-AA	3.9	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	5	[1]
Topological Polar Surface Area	23.5 Å ²	[1]

Synthesis and Experimental Protocol

trans-4-(Dibenzylamino)cyclohexanol can be synthesized from *trans*-4-aminocyclohexanol, which in turn is an important intermediate for various pharmaceuticals.[\[2\]](#)[\[3\]](#) A common and direct laboratory-scale synthesis involves the N-alkylation of *trans*-4-aminocyclohexanol with benzyl bromide.

Experimental Protocol: Synthesis via N-Alkylation[\[2\]](#)

This protocol is based on the procedure described by Jones et al. (2016).[\[2\]](#)

- Materials:

- trans-4-Aminocyclohexanol (7.9 g, 52.3 mmol)
- Benzyl bromide (12.7 mL, 106 mmol)
- Cesium carbonate (Cs_2CO_3) (51.4 g, 158 mmol)
- Acetonitrile (ACN) (150 mL + 100 mL for washing)
- Dichloromethane (DCM) (100 mL)
- Deionized water
- Magnesium sulfate (MgSO_4)

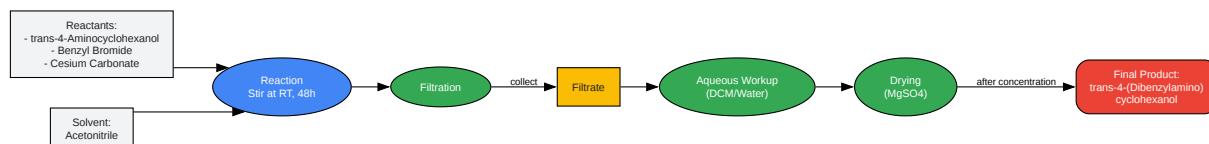
- Procedure:

- To a solution of trans-4-aminocyclohexanol in acetonitrile (150 mL), add cesium carbonate.
- Add benzyl bromide to the suspension.
- Stir the reaction mixture at room temperature for 48 hours.
- Filter the crude reaction mixture and wash the collected solid with additional acetonitrile (100 mL).
- Concentrate the filtrate under reduced pressure.
- Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (3 x 50 mL).
- Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, **trans-4-(dibenzylamino)cyclohexanol**.^[2]

- Purification Note: The reference procedure notes that this method can yield a product of sufficient purity for subsequent steps without the need for column chromatography, which

can be problematic due to potential decomposition on silica. Direct crystallization from the crude mixture is a possible alternative.[2]

The logical workflow for this synthesis is outlined in the diagram below.



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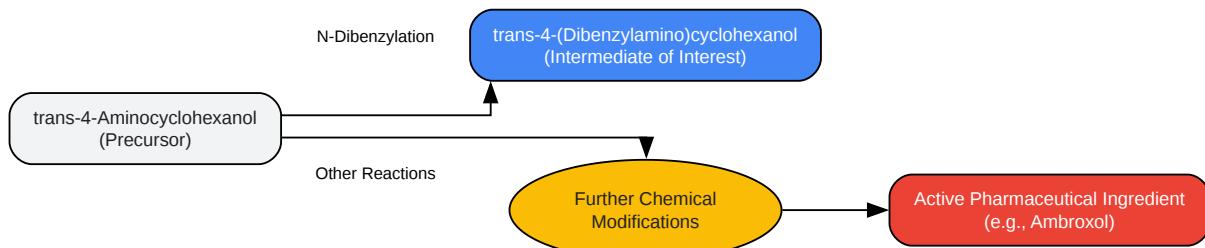
Caption: Synthetic workflow for **trans-4-(Dibenzylamino)cyclohexanol**.

Applications in Drug Development

While **trans-4-(Dibenzylamino)cyclohexanol** itself is not typically an active pharmaceutical ingredient (API), the trans-4-aminocyclohexanol scaffold is a crucial structural motif in medicinal chemistry. It serves as a key intermediate in the synthesis of various drugs.[3][4]

Notably, it is a precursor for the synthesis of Ambroxol, a well-known mucolytic agent used in the treatment of respiratory diseases.[3][5] Ambroxol is chemically known as *trans*-4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexanol.[5] The synthesis of Ambroxol and related compounds highlights the importance of the trans-4-aminocyclohexanol core in providing a three-dimensional structure that can be valuable for optimizing ligand-receptor interactions.[2]

The logical relationship between the precursor, the intermediate of interest, and a final drug product is illustrated below.

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Caption: Role as an intermediate in pharmaceutical synthesis.

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